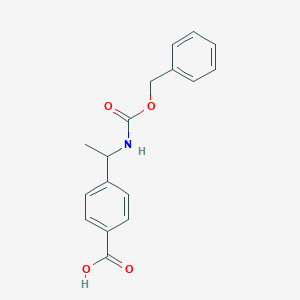
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl (or TPC-TFMB) is a synthetic compound that has been studied for its potential applications in scientific research. It is an organofluorine compound and is composed of two aromatic rings connected by a propylcyclohexyl linker. TPC-TFMB has been studied for its ability to serve as a receptor for various biological molecules, such as proteins and small molecules. The compound has also been studied for its ability to bind to and activate certain receptors in the body, which could have potential therapeutic applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl can be achieved via a multi-step synthetic route involving the coupling of a trifluoromethylated biphenyl with a trans-4-propylcyclohexyl halide.
Starting Materials
4-bromo-1-trifluoromethylbenzene, trans-4-propylcyclohexylmagnesium bromide, copper(I) iodide, tri-tert-butylphosphine, 1,2-dibromoethane
Reaction
Preparation of trans-4-propylcyclohexylmagnesium bromide via Grignard reaction with trans-4-propylcyclohexyl halide and magnesium metal, Preparation of 4-bromo-1-trifluoromethylbenzene via bromination of 1-trifluoromethylbenzene with N-bromosuccinimide (NBS), Preparation of the biphenyl coupling partner via Suzuki-Miyaura coupling of 4-bromo-1-trifluoromethylbenzene with phenylboronic acid using palladium catalyst, Coupling of the trifluoromethylated biphenyl with trans-4-propylcyclohexylmagnesium bromide using copper(I) iodide and tri-tert-butylphosphine as ligands to yield the desired product, Reduction of the ketone intermediate to the alcohol using sodium borohydride, Protection of the alcohol as the corresponding ether using 1,2-dibromoethane
Aplicaciones Científicas De Investigación
TPC-TFMB has been studied for its potential applications in scientific research. It has been found to be a useful receptor for various biological molecules, such as proteins and small molecules. The compound has also been studied for its ability to bind to and activate certain receptors in the body, which could have potential therapeutic applications. Additionally, TPC-TFMB has been studied for its ability to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Mecanismo De Acción
TPC-TFMB has been found to act as a receptor for various biological molecules, such as proteins and small molecules. The compound has also been found to bind to and activate certain receptors in the body, which could have potential therapeutic applications. Additionally, TPC-TFMB has been found to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
TPC-TFMB has been found to have various biochemical and physiological effects. It has been found to act as a receptor for various biological molecules, such as proteins and small molecules. Additionally, TPC-TFMB has been found to bind to and activate certain receptors in the body, which could have potential therapeutic applications. It has also been found to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPC-TFMB has several advantages and limitations for lab experiments. One advantage of TPC-TFMB is that it can be synthesized in high yields using a variety of methods. Additionally, TPC-TFMB has been found to act as a receptor for various biological molecules, such as proteins and small molecules. This could be beneficial for various research applications. However, one limitation of TPC-TFMB is that it is a synthetic compound and can have unpredictable effects in the body. Therefore, it is important to exercise caution when using TPC-TFMB in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research involving TPC-TFMB. One potential direction is to further study the compound’s ability to act as a receptor for various biological molecules, such as proteins and small molecules. Additionally, further research could be conducted to explore the potential therapeutic applications of TPC-TFMB, including its ability to bind to and activate certain receptors in the body and its ability to inhibit the activity of certain enzymes. Additionally, further research could be conducted to explore the potential side effects of TPC-TFMB. Finally, further research could be conducted to explore the potential uses of TPC-TFMB in other fields, such as materials science and nanotechnology.
Propiedades
IUPAC Name |
1-(4-propylcyclohexyl)-4-[4-(trifluoromethyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)22(23,24)25/h8-17H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAQVTQQTINORH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

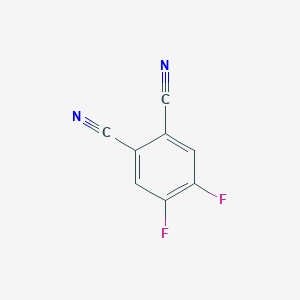
![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)

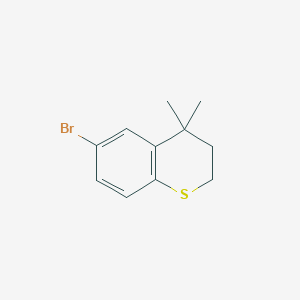
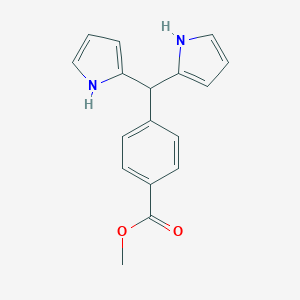
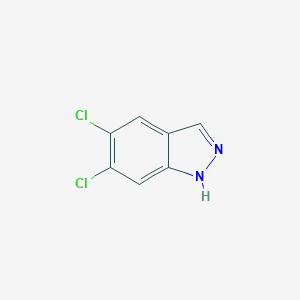
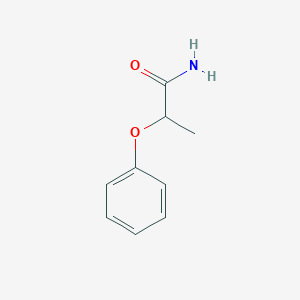
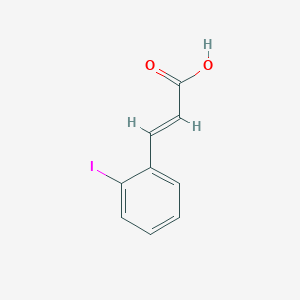
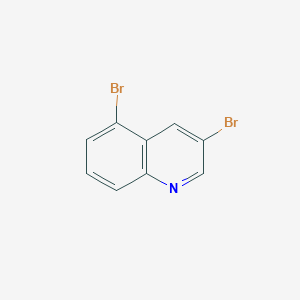
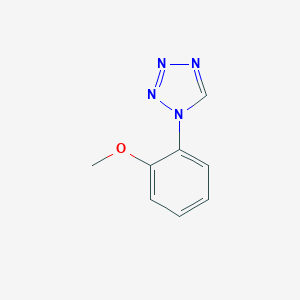
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

